molecular formula C8H13NO B1274822 Cycloheptyl isocyanate CAS No. 4747-68-6

Cycloheptyl isocyanate

Cat. No. B1274822
CAS RN: 4747-68-6
M. Wt: 139.19 g/mol
InChI Key: JCNLHDHXQVZQAM-UHFFFAOYSA-N
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Description

Cycloheptyl isocyanate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemistry of cycloheptyl isocyanate. For instance, cycloheptatriene is a seven-membered hydrocarbon ring that can be functionalized to form various derivatives, including potentially isocyanates . Isocyanates are reactive compounds that contain the functional group -N=C=O and are known for their role in the production of polyurethane foams, elastomers, and coatings.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate yields. For example, cyclohepta[cd]benzothiophene was synthesized from benzothiophene through an eight-step process with a total yield of 14% . Although this does not directly describe the synthesis of cycloheptyl isocyanate, it suggests that the synthesis of seven-membered ring compounds can be complex and may require careful optimization to improve yields.

Molecular Structure Analysis

The molecular structure of cycloheptyl isocyanate would consist of a seven-membered cycloheptyl ring attached to an isocyanate group. The papers provided discuss the molecular structures of related compounds, such as a cycloheptatrienylzirconium complex that exhibits a unique "pogo stick" geometry . This indicates that seven-membered rings can adopt interesting conformations and may influence the reactivity of attached functional groups like isocyanates.

Chemical Reactions Analysis

Chemical reactions involving seven-membered rings and related functionalities have been explored. For instance, cycloheptatriene undergoes cycloaddition with maleic anhydride to produce various isomers . Additionally, the reactivity of a cycloheptatrienylzirconium complex with isocyanides and isocyanates has been studied, leading to the formation of complexes and [2 + 2] cycloaddition products . These findings suggest that cycloheptyl isocyanate could also participate in a range of chemical reactions, including cycloadditions and reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloheptyl isocyanate can be inferred from the properties of related compounds. Isocyanates are generally reactive and can be sensitive to moisture. The papers describe the properties of cyclohepta[cd]benzothiophenes, which show aromatic character and alkene-like reactivity in the seven-membered ring . This implies that cycloheptyl isocyanate may also display unique reactivity due to the influence of the cycloheptyl ring on the isocyanate group.

Scientific Research Applications

1. Synthesis and Radiolabeling Applications

Cycloheptyl isocyanate has been instrumental in the synthesis of carbon-11 labeled isocyanates. These isocyanates are efficiently prepared by the dehydration of carbamate salts, which are formed from cyclotron-produced carbon dioxide and amines. Such isocyanates have practical applications in the synthesis of asymmetrical ureas and carbamate esters, particularly for positron emission tomography (PET) radiotracers used in in vivo imaging. For example, they have been used to create novel radiotracers for PET imaging of fatty acid amide hydrolase (Wilson et al., 2011).

2. Role in Therapeutic Agents

Research has investigated the role of isocyanates, including cyclohexyl isocyanate, in the action of therapeutic nitrosoureas. The half-lives of isocyanates in tissue culture medium and their concentration during the breakdown of specific nitrosoureas were studied, providing insights into their role in cytotoxicity and therapeutic applications (Hilton, Maldarelli, & Sargent, 1978).

3. Multicomponent Reactions in Organic Synthesis

Cycloheptyl isocyanate is also a key player in isocyanide-based cycloaddition reactions, which are pivotal in the synthesis of heterocycles. These reactions have found extensive applications in material chemistry, catalysis, and drug development. The versatility of isocyanide cycloadditions in creating diverse heterocyclic scaffolds underlines the importance of cycloheptyl isocyanate in modern organic synthesis (Kaur, Wadhwa, Bagchi, & Sharma, 2016).

4. Synthesis of Ureas and Derivatives

The synthesis of various ureas and their derivatives using cycloheptyl isocyanate has been a subject of research. These compounds have potential applications as soluble epoxide hydrolase inhibitors, which are significant in medicinal chemistry. The process involves the reaction of isocyanates with amines, yielding a range of functionalized compounds (Burmistrov et al., 2019).

Safety And Hazards

Cycloheptyl isocyanate is flammable and very toxic by inhalation, skin absorption, and ingestion . It causes severe skin burns and eye damage and may cause an allergic skin reaction .

properties

IUPAC Name

isocyanatocycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNLHDHXQVZQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391746
Record name Cycloheptyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptyl isocyanate

CAS RN

4747-68-6
Record name Cycloheptyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloheptyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cycloheptyl isocyanate
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Cycloheptyl isocyanate
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Cycloheptyl isocyanate
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Cycloheptyl isocyanate
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Cycloheptyl isocyanate
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Cycloheptyl isocyanate

Citations

For This Compound
8
Citations
VV Burmistrov, EV Rasskazova, VS D'yachenko… - Russian Journal of …, 2019 - Springer
… hexyl)oxybenzoic acid, 0.17 g (0.72 mmol), and 0.2 g (2.0 mmol, 0.28 mL) of TEA were added to a solution of 0.1 g (0.72 mmol) of cycloheptyl isocyanate in 3 mL of anhydrous. The …
Number of citations: 4 link.springer.com
CW Woods, AB BoŘkovec, FM Hart - Journal of Medicinal …, 1964 - ACS Publications
In recent years interest has grown in the chemistry of aziridines because of the antitumor or carcinostatic activity shown by many of these compounds. More recently it has been found …
Number of citations: 30 pubs.acs.org
SH Hwang, KM Wagner, C Morisseau… - Journal of medicinal …, 2011 - ACS Publications
… The title compound was prepared in 68% yield from cycloheptyl isocyanate using the procedure detailed for compound 7; mp 103.9−109.9 C. H NMR (300 MHz, DMSO-d 6 ): δ 7.93 (d, J …
Number of citations: 172 pubs.acs.org
W Shen, H Wang, Y Ling-Hu, J Lv, H Chang… - Journal of Materials …, 2016 - pubs.rsc.org
… bPEI with a molecular weight of 25 kDa, cyclopentyl isocyanate, cycloheptyl isocyanate, 1-adamantyl isocyanate, cyclododecyl isocyanate, 1,2-epoxydodecane, and 3-(1H,1H,5H-…
Number of citations: 40 pubs.rsc.org
KS Song, MJ Kim, HJ Seo, SH Lee, ME Jung… - Bioorganic & medicinal …, 2009 - Elsevier
A myriad of research groups have been engaged in searching for novel CB1 receptor antagonists, since SR141716A (rimonabant), a CB1 receptor antagonist, was discovered for an …
Number of citations: 18 www.sciencedirect.com
H Liu, H Chang, J Lv, C Jiang, Z Li, F Wang, H Wang… - Scientific Reports, 2016 - nature.com
… anhydride, 2-chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine, (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane, cyclopentyl isocyanate, cycloheptyl isocyanate , …
Number of citations: 44 www.nature.com
F Gado, KA Mohamed, S Meini, R Ferrisi… - European Journal of …, 2021 - Elsevier
… ) carbonate (BTC) with cycloheptanol, initially at 0 C and then at room temperature for 2 h) in CH 2 Cl 2 and triethylamine at room temperature for 4 h or with cycloheptyl isocyanate in …
Number of citations: 6 www.sciencedirect.com
J Lederer - Journal of Medicinal Chemistry, 1964 - ACS Publications
Vol. 7 describe now compounds in this series as well as sul-fonyluveas derived from p-iy-chloropropyl)-. p-(ymethoxypropyl)-, and p-cyanobonzenesnlfonamidc. The last, three …
Number of citations: 1 pubs.acs.org

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